4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one

Epigenetics PCAF bromodomain Pyridazinone scaffold optimization

Developing selective PCAF/GCN5 bromodomain inhibitors is hindered by the scarcity of validated, structurally characterized starting scaffolds. This pyridazinone core-the direct progenitor of chemical probe GSK4027-provides an atomic-resolution template (PDB: 5ML0, 1.64 Å) for rational, structure-based optimization. • Enantiomerically pure (R)-isomer available as starting material; (S)-enantiomer or racemate serves as built-in negative control (>300-fold TR-FRET potency differential). • 4-Chloro substituent enables modular derivatization (Suzuki coupling, SNAr) to tune ADME while preserving the ≥18,000-fold BET-family selectivity window. • Batch-specific QC documentation (NMR, HPLC, COA) provided; flexible pack sizes from mg to gram scale.

Molecular Formula C11H17ClN4O
Molecular Weight 256.73 g/mol
Cat. No. B12311430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one
Molecular FormulaC11H17ClN4O
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)NC2=C(C(=O)N(N=C2)C)Cl
InChIInChI=1S/C11H17ClN4O/c1-15-5-3-4-8(7-15)14-9-6-13-16(2)11(17)10(9)12/h6,8,14H,3-5,7H2,1-2H3
InChIKeyLEPPHANDICKARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-pyridazinone: A PCAF/GCN5 Bromodomain Ligand Scaffold


4-Chloro-2-methyl-5-((1-methylpiperidin-3-yl)amino)pyridazin-3(2H)-one (CAS 1713450-93-1, molecular formula C11H17ClN4O, MW 256.73) is a synthetic pyridazinone derivative that serves as a key structural entry point into the p300/CBP-associated factor (PCAF)/general control nonderepressible 5 (GCN5) bromodomain inhibitor chemical series . This compound embodies the core pyridazinone pharmacophore from which the optimized chemical probe GSK4027 was derived through iterative medicinal chemistry [1]. Its (R)-enantiomer has been co-crystallized with the PCAF bromodomain (PDB: 5ML0) at 1.64 Å resolution, providing a validated structural template for rational, structure-based optimization of PCAF/GCN5 bromodomain antagonists [2].

1 Scaffold-to-probe pathway Core pyridazinone pharmacophore with demonstrated optimization trajectory to a high-selectivity chemical probe
2 Reported co-crystal structure template (R)-enantiomer co-crystallized with PCAF bromodomain at 1.64 Å resolution (PDB: 5ML0) for structure-guided research
3 Stereochemically defined enantiomer Enantiomeric identity at piperidine 3-position is critical for bromodomain engagement; (R)-isomer required for target-binding studies

Why This Pyridazinone Scaffold Is Irreplaceable for PCAF/GCN5 Probe Development


Interchange of pyridazinone-based bromodomain ligands is precluded by the extreme dependence of PCAF/GCN5 selectivity on subtle structural features. The initial pyridazinone hit in this series displayed only weak, non-selective bromodomain binding (IC₅₀ ~28 µM) [1], whereas the optimized probe GSK4027—built upon the same core scaffold present in this compound—achieved a Ki of 1.4 nM with ≥18,000-fold selectivity over the BET bromodomain family [2]. The enantiomeric negative control GSK4028, differing only in chirality at the piperidine 3-position, exhibits a >300-fold drop in PCAF TR-FRET pIC₅₀ from 7.4 to 4.9 [3]. The alternative chemotype L-Moses (L-45), a triazolophthalazine-based PCAF inhibitor, shows a Kd of 126 nM and >4,500-fold selectivity over BRD4, representing a markedly different selectivity and potency window [4]. These quantitative divergences demonstrate that neither closely related pyridazinone analogs nor alternative bromodomain chemotypes can be assumed functionally interchangeable with the 4-chloro-2-methyl-pyridazinone scaffold for experiments requiring this specific PCAF/GCN5 engagement profile.

! Enantiomer identity (S)-enantiomer or racemate may exhibit >300-fold reduced target engagement relative to the (R)-enantiomer in the pyridazinone series; enantiomeric mismatch can shift assay interpretation
! Chemotype selectivity profile may differ Triazolophthalazine (L-Moses) and triazoloquinazoline PCAF inhibitors show distinct selectivity windows; reported BET-family selectivity may not transfer across chemotypes
! Structural analog affinity may not replicate Minor substituent changes on the pyridazinone core produced ~20,000-fold affinity differences between initial hit and optimized probe; closely related analogs may not reproduce target-binding profile

Quantitative Differentiation Against Key Comparator Chemotypes


Scaffold-to-Probe Potency Optimization

The 4-chloro-2-methyl-pyridazinone core present in this compound represents the foundational scaffold from which the optimized probe GSK4027 was derived. The initial weakly potent, non-selective pyridazinone hit exhibited an IC₅₀ of approximately 28 µM against the PCAF bromodomain [1], representing a ~20,000-fold weaker potency than the optimized GSK4027 probe (Ki = 1.4 nM by BROMOscan) [2]. The (R)-enantiomer of this compound, co-crystallized in PDB 5ML0, occupies the acetyl-lysine binding pocket of the PCAF bromodomain and served as the structural template for iterative optimization that ultimately delivered the high-affinity probe [3]. This scaffold-to-probe trajectory distinguishes the 4-chloro-2-methyl-pyridazinone core from other pyridazinone chemotypes that have not demonstrated a comparable optimization pathway to a validated chemical probe.

Scaffold-to-Probe Potency
Cross-study comparable
Initial hit IC₅₀ ~28 µM (TR-FRET) Optimized probe GSK4027 Ki = 1.4 nM (BROMOscan)
Reported ~20,000-fold optimization from scaffold to probe; supports structure-guided research workflow
Method context: initial hit by TR-FRET; probe Ki by BROMOscan panel
Epigenetics PCAF bromodomain Pyridazinone scaffold optimization Chemical probe

Enantiomeric Selectivity at the Piperidine Chiral Center

Chirality at the piperidine 3-position is a critical determinant of PCAF bromodomain engagement. In the closely matched GSK4027/GSK4028 enantiomeric pair, the active (R,R)-enantiomer (GSK4027) achieves a PCAF TR-FRET pIC₅₀ of 7.4 ± 0.11 (IC₅₀ ~40 nM), whereas the (S,S)-enantiomer (GSK4028) exhibits a pIC₅₀ of only 4.9, corresponding to an IC₅₀ of approximately 12.6 µM [1]. The (R)-enantiomer of the present 4-chloro compound, as evidenced by its co-crystallization in PDB 5ML0 at 1.64 Å, establishes specific stereochemical interactions within the bromodomain binding pocket, including hydrogen bonds to the conserved asparagine and water-mediated contacts [2]. In contrast, the (S)-enantiomer or racemic mixture would be predicted to lose these critical stereospecific interactions, analogous to the GSK4027/GSK4028 pair. This enantiomeric dependence demands procurement of the stereochemically defined (R)-isomer for any experiment requiring PCAF bromodomain engagement.

Enantiomeric Selectivity
Class-level inference
(R,R)-enantiomer GSK4027 TR-FRET pIC₅₀ 7.4 ± 0.11 (S,S)-enantiomer GSK4028 TR-FRET pIC₅₀ 4.9
Enantiomer-specific binding context: >300-fold difference in potency observed within pyridazinone series
Class-level inference; (R)-enantiomer co-crystallized in PDB 5ML0 at 1.64 Å
Enantiomeric differentiation PCAF TR-FRET Chiral pharmacology Negative control

BET Family Selectivity Window

The pyridazinone scaffold—embodied in its simplest form by this compound—was found to be essential for achieving extraordinary selectivity against the BET bromodomain family. The optimized probe GSK4027, derived directly from this core, achieved ≥18,000-fold selectivity for PCAF/GCN5 over the BET family (including BRD4 BD1, where TR-FRET pIC₅₀ < 4.3) in BROMOscan profiling [1]. In comparison, the pan-bromodomain inhibitor bromosporine shows PCAF IC₅₀ of 2.10 µM with minimal selectivity across bromodomain families [2], and the triazolophthalazine-based L-Moses achieves >4,500-fold selectivity for PCAF over BRD4—approximately 4-fold lower than the pyridazinone series [3]. Other reported PCAF inhibitors such as compounds 22 (IC₅₀ 2.88 µM) and 25 (IC₅₀ 3.19 µM) from triazoloquinazoline series exhibit micromolar potency with no reported BET selectivity exceeding the pyridazinone chemotype [4]. The extreme BET family selectivity of the pyridazinone core stems from specific interactions between the 4-chloro (or 4-bromo) substituent and the unique gatekeeper residue in the PCAF/GCN5 bromodomain binding pocket, as visualized in PDB 5ML0 [5].

BET Family Selectivity
Cross-study comparable
≥18,000-fold over BET family (BRD4 BD1 pIC₅₀
Reported selectivity context: pyridazinone chemotype shows highest documented BET-family discrimination among available PCAF scaffolds
BROMOscan profiling; L-Moses comparator: >4,500-fold; bromosporine: non-selective
Bromodomain selectivity BET family BRD4 Pyridazinone chemotype

Wider Bromodomain Family Selectivity Profile

Beyond BET family selectivity, the pyridazinone chemotype represented by this compound delivers ≥70-fold selectivity over the wider bromodomain family in BROMOscan panel profiling (covering 48 human bromodomains) [1]. This selectivity threshold is a key criterion established by the Structural Genomics Consortium (SGC) for chemical probe qualification [2]. In contrast, the triazolophthalazine probe L-Moses exhibits notable off-target activity against GCN5 (Kd = 600 nM, only ~4.8-fold selectivity over its primary PCAF target with Kd = 126 nM) and shows no reported selectivity data against the broader bromodomain family beyond BRD4 [3]. Compound BRD-IN-3, a potent PCAF inhibitor (IC₅₀ 7 nM), also exhibits activity against GCN5 and FALZ bromodomains, indicating within-family polypharmacology . The pyridazinone scaffold's structural features—including the 4-chloro (or 4-bromo) substituent and the piperidine amino linkage at position 5—enable exquisite shape complementarity with the PCAF/GCN5 bromodomain acetyl-lysine pocket while discriminating against closely related bromodomain family members, as structurally validated in PDB 5ML0 [4].

Wider Bromodomain Selectivity
Cross-study comparable
≥70-fold across 48 human bromodomains (BROMOscan)
Reported selectivity fingerprint: equipotent dual PCAF/GCN5 activity with clean wider-family discrimination
Meets SGC chemical probe selectivity criteria; L-Moses shows ~4.8-fold PCAF/GCN5 intra-family discrimination
Bromodomain selectivity panel BROMOscan Epigenetic reader domain Selectivity profiling

Cellular Target Engagement in Living Cells

Cellular target engagement is a critical criterion distinguishing tool compounds from validated chemical probes. The optimized pyridazinone probe derived from this scaffold, GSK4027, demonstrates robust cellular target engagement in a NanoBRET assay with a PCAF NanoBRET pIC₅₀ of 7.2 (IC₅₀ ~63 nM), confirming that the pyridazinone chemotype can penetrate living cells and displace the PCAF-histone H3.3 interaction at the chromatin level . In a chromatin engagement assay, GSK4027 achieves an IC₅₀ of 60 nM . The triazolophthalazine probe L-Moses is also reported as cell-active but lacks published NanoBRET data for direct quantitative comparison [1]. Other published PCAF inhibitors such as compounds 22 (IC₅₀ 2.88 µM) and 25 (IC₅₀ 3.19 µM) from the triazoloquinazoline series lack any reported cellular target engagement data, limiting their utility as cellular probes [2]. The free base form of the pyridazinone scaffold, represented by the present 4-chloro compound, is a critical synthetic intermediate for generating cellularly active tool compounds and for conducting structure-activity relationship (SAR) studies aimed at balancing target engagement with ADME properties.

Cellular Target Engagement
Cross-study comparable
pIC₅₀ 7.2 NanoBRET (IC₅₀ ~63 nM) in HEK293 cells
Reported cellular engagement context: pyridazinone probe displaces PCAF-histone H3.3 interaction in living cells
Chromatin engagement IC₅₀ = 60 nM; comparator chemotypes lack quantitative cellular engagement data
Cellular target engagement NanoBRET Intracellular pharmacology Chemical probe qualification

Aqueous Solubility and Assay Compatibility

Aqueous solubility is a frequent limiting factor for bromodomain inhibitors, many of which suffer from flat, hydrophobic structures that promote aggregation and non-specific binding. The optimized pyridazinone probe GSK4027, derived from the present 4-chloro scaffold, exhibits a CLND (chemiluminescent nitrogen detection) solubility of 395 µM with an AMP (apparent membrane permeability) of 500 nm/s at pH 7.4 [1]. This solubility level enables reliable dose-response experiments in biochemical and cellular assays at concentrations well above the biochemical IC₅₀ (~40 nM in TR-FRET). For comparison, the triazolophthalazine L-Moses has a Kd of 126 nM for PCAF, but publicly available solubility data for this compound are not reported, making cross-chemotype solubility comparison challenging [2]. The chloro-substituted scaffold represented by this compound offers a synthetic handle (via the 4-chloro group) for further derivatization to modulate solubility without sacrificing the core pharmacophore interactions, as demonstrated by the retention of PCAF binding in the PDB 5ML0 co-crystal structure [3]. The AMP value of 500 nm/s for the optimized probe indicates moderate to high passive permeability, consistent with the observed cellular target engagement and consistent with the requirement for nuclear access to engage chromatin-bound PCAF/GCN5 bromodomains.

Aqueous Solubility
Cross-study comparable
CLND Solubility 395 µM Membrane Permeability AMP 500 nm/s
Reported solubility context: exceeds biochemical assay requirements by >1,000-fold relative to IC₅₀
Measured at pH 7.4; comparator solubility data not publicly reported for cross-chemotype comparison
Aqueous solubility CLND Assay compatibility Physicochemical properties

Applications in Epigenetic Drug Discovery and Chemical Biology


Structure-Guided Inhibitor Optimization via Co-Crystal Template

Research groups engaged in structure-based drug design targeting the PCAF/GCN5 bromodomain can use this compound as the starting scaffold for rational optimization. The 1.64 Å resolution co-crystal structure (PDB: 5ML0) provides atomic-level detail of the ligand-protein interactions, including key hydrogen bonds to the conserved asparagine, water-mediated contacts, and the binding orientation of the 4-chloro substituent within the acetyl-lysine pocket [1]. This structural template enables computational chemistry approaches such as free energy perturbation (FEP), molecular docking, and fragment growing to design derivatives with improved affinity while preserving the remarkable ≥18,000-fold selectivity over the BET bromodomain family exploited in the optimized probe [2].

Enantiomerically Pure Ligand Development for Probe Campaigns

The >300-fold difference in PCAF TR-FRET potency between the active (R)-enantiomer (pIC₅₀ 7.4 in the optimized probe) and the inactive (S)-enantiomer (pIC₅₀ 4.9) demands procurement of the enantiomerically pure (R)-isomer of this compound [3]. This makes the (R)-enantiomer essential as a starting material for synthesizing PCAF/GCN5 chemical probes, while the corresponding (S)-enantiomer or racemate can serve as a built-in negative control for validating target-specific effects in cellular assays. The SGC chemical probe criteria explicitly require the availability of a structurally matched inactive control, and this scaffold's enantiomeric pair fulfills this requirement [4].

Selectivity Profiling for Target Deconvolution

For target deconvolution studies where the pharmacological effect of PCAF/GCN5 bromodomain inhibition must be distinguished from BET family (BRD2/3/4/T) bromodomain inhibition, derivatives of this scaffold provide the highest documented selectivity window (≥18,000-fold over BET family) . This extreme selectivity, confirmed by BROMOscan profiling across 48 human bromodomains, enables unambiguous assignment of cellular phenotypes to PCAF/GCN5 bromodomain engagement. In applications such as oncology target validation (where BET inhibitors show broad anti-proliferative effects) or inflammation pathway dissection, this selectivity profile is indispensable for avoiding BET-mediated confounding pharmacology [5].

Balancing Cellular Potency and Solubility for In Vivo Candidates

The favorable CLND solubility (395 µM) and membrane permeability (AMP 500 nm/s at pH 7.4) of the optimized pyridazinone probe establish this scaffold as a suitable starting point for oral bioavailability optimization [6]. The 4-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution) to modulate physicochemical properties without disrupting the core pharmacophore. Combined with demonstrated cellular target engagement (NanoBRET pIC₅₀ 7.2), this scaffold supports lead optimization campaigns aimed at delivering in vivo-capable PCAF/GCN5 bromodomain inhibitors for preclinical efficacy studies in oncology, inflammation, or viral infection models where PCAF/GCN5 bromodomain function has been implicated .

Application
Selection Property
Validation Focus
Structure-guided bromodomain ligand research
Co-crystal structure template availability (PDB 5ML0, 1.64 Å)
Acetyl-lysine pocket binding pose and 4-chloro substituent orientation review
Stereochemically defined ligand studies
Enantiomer-specific bromodomain engagement context
(R)-enantiomer target binding vs. (S)-enantiomer negative-control response
Bromodomain selectivity profiling research
Reported BET-family and wider bromodomain selectivity fingerprint
BROMOscan panel interpretation; PCAF/GCN5 target deconvolution without BET confound
Cellular-exposure relationship studies
Reported cellular permeability and aqueous solubility context
NanoBRET intracellular target occupancy; solubility-limited artifact screening
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